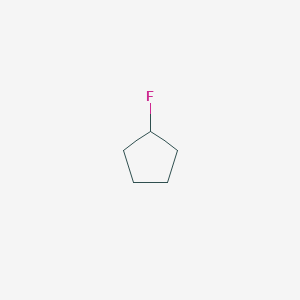

Fluorocyclopentane

説明

Significance of Fluorine Substitution in Alicyclic Systems

The strategic incorporation of fluorine into organic molecules, particularly within alicyclic frameworks like cyclopentane, can profoundly alter their properties and biological functions. tandfonline.com Fluorine is the most electronegative element, and its introduction into a carbon skeleton induces significant electronic effects. tandfonline.com This can impact the acidity or basicity of nearby functional groups, which can in turn improve a molecule's bioavailability by facilitating better membrane permeation. tandfonline.comnih.gov

The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond (approximately 105.4 kcal/mol versus 98.8 kcal/mol), which often enhances the thermal and metabolic stability of the molecule. nih.govmdpi.com In medicinal chemistry, this is a highly desirable trait, as it can protect specific sites on a drug candidate from metabolic oxidation, prolonging its therapeutic effect. nih.govnih.gov

Despite being slightly larger than hydrogen, fluorine is often considered a reasonable mimic, allowing it to fit into enzyme or receptor pockets designed for a non-fluorinated analogue without causing major steric disruptions. tandfonline.commdpi.com This substitution, however, can lead to altered biological responses due to changes in electron distribution. tandfonline.com Furthermore, fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross lipid cell membranes and improve absorption. nih.govnih.gov These combined effects—modified electronics, enhanced stability, and controlled lipophilicity—make fluorine substitution a powerful strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.netresearchgate.net

Overview of Research Domains for Fluorocyclopentane

The unique characteristics imparted by the fluorine atom make this compound and its derivatives subjects of interest across several research domains.

Chemical Synthesis: this compound serves as a valuable building block in organic synthesis for creating more complex fluorinated molecules. chemimpex.com Its structure allows researchers to effectively study reaction mechanisms and kinetics. The compound can undergo various reactions, including nucleophilic substitutions at the fluorine-bearing carbon. cymitquimica.com

Materials Science: In materials science, this compound is utilized in the development of novel fluorinated polymers. chemimpex.com These materials often exhibit enhanced chemical resistance and thermal stability. chemimpex.com Additionally, it has been explored as a component in forming structure II clathrate hydrates, which have potential applications in refrigeration and heat pump systems. acs.org

Pharmaceutical and Biomedical Research: The this compound motif is of growing interest in drug discovery. chemimpex.com Incorporating this structure can enhance the metabolic stability and biological activity of drug candidates. chemimpex.com A significant application is in the field of Positron Emission Tomography (PET) imaging, a crucial diagnostic tool in oncology. nih.gov Derivatives of this compound, such as 4-fluorocyclopentane-1-carboxylic acid, have shown promise as imaging agents for detecting gliomas and prostate cancer. Specifically, radiolabeled compounds like (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid have been evaluated as PET tracers, demonstrating high tumor-to-brain tissue ratios in preclinical studies. nih.govresearchgate.net

Evolution of Theoretical and Experimental Studies on this compound

The study of this compound's three-dimensional structure and conformational behavior has evolved significantly with advancements in analytical and computational techniques.

Early investigations in the 1970s provided the first insights into its structure. A 1971 study using infrared and Raman spectroscopy concluded that the experimental results were consistent with only one stable conformer existing in the gas, liquid, and solid states. aip.orgaip.org The observation of a low pseudorotational frequency suggested a low barrier to inversion. aip.org Concurrently, theoretical calculations using the Complete Neglect of Differential Overlap (CNDO/2) method were performed to model the potential energy for pseudorotation, predicting the bent equatorial form to be the stable conformation. aip.org

Decades later, more sophisticated methods provided a more refined understanding. A comprehensive 2009 study combined infrared spectra of gas, solid, and liquid xenon solutions with Raman spectroscopy and high-level ab initio and Density Functional Theory (DFT) calculations. acs.orgnih.gov This work definitively showed that in all physical states, only the twisted C₁ conformer was detected. acs.orgnih.gov The calculations, utilizing basis sets up to MP2(full)/6-311+G(2df,2pd), predicted this twisted C₁ conformer to be the sole stable form. acs.orgnih.gov The two envelope forms (with Cₛ symmetry) were determined to be transition states (saddle points) at higher energies. acs.orgnih.gov

This 2009 study also provided adjusted r₀ structural parameters by fitting the computationally predicted values with rotational constants obtained from a prior microwave spectroscopy study. acs.orgnih.gov These findings offered a detailed geometric picture of the stable conformer.

Table 1.acs.orgnih.govMore recent computational studies have continued to explore the conformational landscape, confirming a very flat potential energy surface. rsc.org A 2019 study highlighted that different levels of theory could yield slightly different results, but consistently found that conformations with a pseudo-axial fluorine atom are more stable than those with a pseudo-equatorial fluorine. rsc.org This evolution from early spectroscopic observations to modern high-level computational analysis illustrates the significant progress in physical organic chemistry and our ability to precisely characterize molecular structure and dynamics.

特性

IUPAC Name |

fluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNFMGKZFOMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163883 | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-36-3 | |

| Record name | Fluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Fluorocyclopentane and Its Derivatives

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a primary method for introducing fluorine into organic compounds, often by displacing a leaving group with a fluoride ion. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this purpose. acs.orgcommonorganicchemistry.com

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination of Cyclopentanol Derivatives

Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the deoxofluorination of alcohols, converting them into the corresponding fluoroalkanes. acs.orgnih.gov The reaction generally proceeds with an inversion of configuration at the stereocenter. For instance, the treatment of diamidocyclopentanol with DAST results in the formation of fluorinated diaminocyclopentane with the opposite stereochemistry. acs.org

However, the stereochemical outcome can be influenced by neighboring group participation. In the case of an enantiopure alcohol with a neighboring benzyloxy group, fluorination with DAST can proceed with retention of configuration. This is attributed to the formation of a five-membered oxonium intermediate. acs.org The reaction conditions for DAST-mediated fluorination are typically mild, often conducted at temperatures ranging from 0°C to room temperature. commonorganicchemistry.com

A study on the deoxyfluorination of cyclic α-hydroxy-β-ketoesters using DAST demonstrated high stereospecificity, yielding configurationally inverted α-fluoro-β-ketoesters in good yields. nih.gov This highlights the reliability of DAST in achieving stereocontrolled fluorination in specific cyclopentane ring systems.

Stereo-controlled Nucleophilic Fluorination in Amino Acid Precursors

The synthesis of fluorinated amino acids is of significant interest due to their potential applications in drug discovery. nih.gov Nucleophilic fluorination plays a crucial role in creating these valuable molecules. A common strategy involves the stereoselective epoxidation of unsaturated β-amino esters derived from bicyclic β-lactams, followed by the regioselective opening of the resulting oxirane ring with a fluoride source. nih.gov

Reagents such as Deoxofluor and XtalFluor-E are employed for this epoxide opening. nih.gov The reaction conditions, including the choice of fluorinating agent, solvent, temperature, and the use of additives, are systematically varied to optimize the yield and selectivity of the desired fluorinated β-amino acid derivative. nih.gov For example, the ring opening of an all-cis epoxy amino ester derived from a cyclopentane β-amino acid was successfully achieved using Deoxofluor in the presence of TiCl₄, yielding a single fluorinated product. nih.gov

Investigations into the fluorination of dihydroxylated cyclopentane β-amino ester stereoisomers have revealed a high degree of substrate dependence. d-nb.infobeilstein-journals.org The choice of N-protecting group on the amino acid can also influence the reaction's outcome, sometimes leading to intramolecular cyclization instead of fluorination. For instance, an N-Cbz-protected dihydroxylated cyclopentane β-amino ester, when treated with Deoxofluor, can form an aziridine derivative. d-nb.infobeilstein-journals.org

Radical Fluorination Pathways

Radical fluorination offers a complementary approach to nucleophilic methods for the synthesis of organofluorine compounds. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org

Direct Fluorination of Cyclopentane

Direct fluorination of alkanes like cyclopentane is a challenging transformation. Radical halogenation, a reaction where a hydrogen atom on an alkane is replaced by a halogen, provides a potential route. libretexts.org However, direct fluorination with fluorine gas (F₂) is often aggressive and difficult to control.

A more controlled approach involves the use of a catalytic N-oxyl radical generated in situ. For example, N,N-dihydroxypyromellitimide can be oxidized by Selectfluor to generate an electrophilic N-oxyl radical. This radical can then abstract a hydrogen atom from a C(sp³)–H bond of an alkane to form a carbon radical. acs.org The subsequent trapping of this carbon radical by Selectfluor yields the corresponding fluoride. acs.org This metal-free protocol allows for the chemoselective fluorination of various aliphatic compounds. acs.org

Metal-Catalyzed Fluorination Strategies for Fluorocyclopentane Derivatives

Transition metal catalysis offers powerful tools for the selective functionalization of C-H bonds. Palladium-catalyzed C(sp³)–H activation has been successfully applied to the direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids, providing a route to β-fluorinated carboxylic acids. acs.org The use of an 8-aminoquinoline bidentate directing group can facilitate this transformation. acs.org

In the context of gem-difluoroalkenes, which can be precursors to fluorinated cyclopentane derivatives, transition metal-catalyzed reactions often proceed via β-fluoride elimination to yield monofluorinated products. nih.gov However, in some cases, annulation reactions can occur. For example, a ruthenium-catalyzed hydrogenation of an enyne containing a gem-difluoroolefinic site can lead to a non-fluorinated cyclopentane through a ring-closing metathesis pathway. nih.gov

Furthermore, copper(I) and nickel(II) difluorocarbene complexes can react with silyl dienol ethers to afford fluorinated cyclopentenyl silyl ethers, which are precursors to fluorinated cyclopentanone derivatives. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis of this compound Stereoisomers

Chemoenzymatic and biocatalytic methods are gaining prominence for the synthesis of chiral molecules due to their high selectivity and environmentally friendly nature. nih.govmdpi.comrsc.org

The enzymatic deracemization of racemic 2-fluorocyclopentan-1-ol using lipases, such as Burkholderia cepacia lipase, provides a straightforward method to obtain enantiomerically pure vicinal fluorocyclopentanols. arkat-usa.org In this process, one enantiomer of the racemic alcohol is selectively acylated, allowing for the separation of the remaining unreacted enantiomer. The resulting enantiomerically pure fluorocyclopentanols can then be converted to chiral fluorocyclopentanamines via reactions like the Mitsunobu reaction. arkat-usa.org

Biocatalysis has also been employed for the synthesis of fluorinated building blocks. For example, engineered E. coli expressing specific enzymes have been used to synthesize 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid. nih.gov While not directly producing this compound, this demonstrates the potential of biocatalytic pathways to create fluorinated precursors for further chemical synthesis. The combination of enzymatic reactions with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex chiral molecules, including fluorinated cyclopentane derivatives. nih.govmdpi.comrsc.org For instance, the synthesis of trans-stereoisomers of 1-amino-3-fluoro-4-fluorocyclopentane-1-carboxylic acid has been achieved through a multi-step chemical synthesis, with the potential for developing chemoenzymatic variations. nih.gov

Enzymatic Deracemization for Chiral Fluorocyclopentanols and Fluorocyclopentanamines

Biocatalysis has emerged as a superior method for producing optically pure fluorine-containing compounds. Kinetically controlled deracemization using lipases in organic media is an effective strategy for obtaining all possible stereoisomers of cis- and trans-2-fluorocyclopentan-1-ols. This enzymatic approach is noted for its high enantioselectivity and good yields, presenting a simpler alternative to the often complex and less selective asymmetric metal complex syntheses.

The process typically involves the acylation of racemic 2-fluorocyclopentanols using an acylating agent like vinyl acetate or isopropenylidene acetate, catalyzed by various lipases. Commonly used and effective enzymes include Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL). The reaction is generally stopped at approximately 50% conversion.

For instance, the BCL-catalyzed acylation of racemic trans-2-fluorocyclopentanol (rac-6 ) demonstrates high enantioselectivity, yielding (1R,2R)-2-fluorocyclopentyl acetate with a 96% enantiomeric excess (ee). While CAL-B can catalyze the reaction more rapidly, it results in lower enantioselectivity compared to BCL. The absolute configuration of the resulting enantiomerically pure 2-fluorocyclopentan-1-ols is often determined in accordance with the Kazlauskas rule, which predicts (R)-selective acetylation.

These optically pure 1,2-fluorocyclopentanols are valuable intermediates. They can be subsequently converted into the corresponding optically active 2-fluorocyclopentan-1-amines through methods like the Mitsunobu reaction, thereby expanding the library of chiral fluorinated building blocks. nih.gov

Table 1: Enzymatic Deracemization of 2-Fluorocyclopentanols

| Enzyme | Acylating Agent | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Burkholderia cepacia lipase (BCL) | Vinyl Acetate | rac-trans-2-fluorocyclopentanol | (1R,2R)-2-fluorocyclopentyl acetate | 96% |

| Candida antarctica lipase B (CAL-B) | Vinyl Acetate | rac-trans-2-fluorocyclopentanol | (1R,2R)-2-fluorocyclopentyl acetate | Lower than BCL |

Asymmetric Synthesis via Chiral Complex Catalysis

While biocatalysis often provides excellent results, asymmetric metal complex catalysis represents another significant pathway toward chiral organofluorine compounds. However, achieving high levels of stereoselectivity can be challenging. nih.gov

A notable example is the asymmetric cleavage of mesomeric cyclopentene oxide with fluoride anions. This reaction can be catalyzed by chiral metal complexes, such as chiral salen(Co) complexes. While this method can produce chiral 2-fluorocyclopentan-1-ols, it has been reported to yield products with only moderate stereoselectivity. For example, the synthesis of (1S,2S)-2-fluorocyclopentan-1-ol using this approach resulted in a product with moderate enantiomeric excess. nih.govwikipedia.org This highlights a key advantage of the enzymatic methods discussed previously, which often achieve higher enantiopurity. nih.gov

Stereoselective Synthesis of Functionalized this compound Derivatives

The development of methods for the stereoselective synthesis of more complex, functionalized this compound derivatives is crucial for expanding their application in areas like drug discovery.

Strategies for Optically Active this compound Compounds

The primary strategies for obtaining optically active this compound compounds revolve around two main approaches: the resolution of racemates and asymmetric synthesis.

Biocatalytic Deracemization: As detailed in section 2.3.1, this method uses enzymes, particularly lipases, to selectively acylate one enantiomer of a racemic mixture of fluorocyclopentanols. nih.gov This approach is highly effective, yielding products with excellent enantiomeric purity (>98% ee). nih.gov The resulting optically active fluorocyclopentanols can then be used as chiral synthons for other derivatives like fluorocyclopentanamines. nih.gov

Asymmetric Metal Complex Catalysis: This strategy, discussed in section 2.3.2, involves using a chiral catalyst to directly create a stereocenter in a prochiral substrate. An example is the asymmetric ring-opening of cyclopentene oxide with a fluoride source, mediated by a chiral catalyst. nih.gov While a direct and elegant approach, it can sometimes be limited by moderate stereoselectivity compared to biocatalytic methods. nih.gov

The choice between these strategies often depends on the desired stereoisomer, the required level of enantiopurity, and the availability of starting materials and catalysts. For achieving the highest optical purity for compounds like 2-fluorocyclopentan-1-ols, biocatalysis is often the preferred method. nih.gov

Substrate-Directed Fluorination of Cyclopentane β-Amino Acids

A sophisticated strategy for creating functionalized fluorocyclopentanes involves substrate-directed fluorination. This method leverages the existing stereochemistry of a complex starting material to control the stereochemical outcome of the fluorination step.

One such approach utilizes diexo- or diendo-norbornene β-amino acids as starting points. The synthesis follows a stereocontrolled pathway:

Oxidative Transformation: The carbon-carbon double bond within the norbornene ring system is subjected to an oxidative transformation.

Intermediate Formation: This leads to the formation of "all cis" and "trans" diformyl intermediates.

Fluorination with "Chemodifferentiation": These intermediates are then fluorinated. The process allows for "chemodifferentiation," resulting in the incorporation of CH₂F or CHF₂ moieties into the final cyclopentane derivative structure. nih.govnih.govfishersci.no

This methodology provides a stereocontrolled route to highly functionalized cyclopentane derivatives with precise placement of fluorine atoms, guided by the conformation of the substrate. nih.gov

Synthesis of Fluorinated Cyclopentane Diols

The synthesis of fluorinated cyclopentane diols introduces multiple hydroxyl and fluorine functional groups, creating highly functionalized and potentially bioactive molecules.

A direct method for synthesizing a highly-fluorinated cis-1,2-cyclopentanediol has been reported. The synthesis involves the dihydroxylation of 3,3,4,4,5,5-hexafluorocyclopentene using potassium permanganate (KMnO₄). This reaction yields 3,3,4,4,5,5-hexafluoro-cis-1,2-cyclopentanediol as a colorless crystalline solid. The cis-configuration of the two hydroxyl groups was definitively confirmed through X-ray crystallographic analysis of the corresponding dibenzoate derivative. This diol can then serve as a monomer for producing corresponding oligoesters by reacting it with various diacid chlorides.

Radiosynthesis of Fluorine-18 Labeled this compound Derivatives

Fluorine-18 ([¹⁸F]), a positron-emitting isotope, is crucial for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology. The synthesis of [¹⁸F]-labeled this compound derivatives provides valuable radiotracers for imaging tumors.

A key example is the radiosynthesis of the trans-stereoisomers of 1-amino-3-([¹⁸F]fluoro)-4-fluorocyclopentane-1-carboxylic acid ([¹⁸F]5 ). The synthesis is achieved through a one-pot, two-step reaction sequence:

Nucleophilic Fluorination: A triflate precursor is subjected to nucleophilic fluorination using [¹⁸F]caesium fluoride ([¹⁸F]CsF) in the presence of Kryptofix 222. The reaction is carried out in a 1:1 mixture of tert-butanol and acetonitrile for 10 minutes. The use of [¹⁸F]CsF is critical to mitigate elimination side reactions.

Deprotection: The protecting groups are subsequently cleaved using 6 M hydrochloric acid (HCl). indiamart.comnih.gov

This method produces the racemic trans-3,4-[¹⁸F]-DFACPC ([¹⁸F]5 ) with a decay-corrected radiochemical yield of 1.3% and a radiochemical purity greater than 99%. The entire radiosynthesis can be completed in approximately 83 minutes from the end of bombardment. indiamart.comnih.gov These [¹⁸F]-labeled cyclic amino acids have shown utility as PET imaging agents for detecting various cancers. indiamart.com

Table 2: Radiosynthesis of rac-trans-3,4-[¹⁸F]-DFACPC

| Parameter | Details |

|---|---|

| Precursor | Triflate precursor of trans-3,4-DFACPC |

| Fluorine Source | [¹⁸F]Caesium Fluoride ([¹⁸F]CsF) |

| Catalyst/Additive | Kryptofix 222 |

| Solvent | 1:1 tert-butanol/acetonitrile |

| Deprotection Agent | 6 M HCl |

| Radiochemical Yield | 1.3% (decay-corrected) |

| Radiochemical Purity | >99% |

| Synthesis Time | ~83 minutes |

Nucleophilic Radiofluorination for Positron Emission Tomography (PET) Tracers

The introduction of the positron-emitting radionuclide Fluorine-18 (t½ ≈ 110 min) into molecules is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. rsc.orgrsc.org For this compound derivatives, the most common method for introducing ¹⁸F is through a nucleophilic substitution reaction. nih.gov This process leverages the well-established chemistry of displacing a suitable leaving group on a precursor molecule with the [¹⁸F]fluoride ion.

The general process begins with the production of [¹⁸F]fluoride in a cyclotron, typically via the ¹⁸O(p,n)¹⁸F nuclear reaction on an enriched [¹⁸O]water target. openmedscience.comnih.gov The resulting aqueous [¹⁸F]fluoride is then processed to enhance its nucleophilicity for the substitution reaction. This is commonly achieved by trapping the [¹⁸F]F⁻ on an anion exchange cartridge, eluting it with a solution containing a phase transfer catalyst, such as a potassium carbonate/Kryptofix-222 (K₂₂₂) complex, and then rigorously drying the mixture through azeotropic distillation with acetonitrile. nih.govgoogle.com

The activated, anhydrous K[¹⁸F]F/K₂₂₂ complex is then reacted with a precursor molecule containing the cyclopentane scaffold and a good leaving group. nih.gov Sulfonate esters, such as tosylates, mesylates, and especially triflates, are frequently employed as leaving groups due to their high reactivity towards nucleophilic displacement. rsc.orgnih.govucla.edu

A notable example is the synthesis of the trans-stereoisomers of 1-amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid ([¹⁸F]5). In this multi-step synthesis, a key precursor containing a triflate leaving group on the cyclopentane ring is prepared. acs.org This triflate is then subjected to nucleophilic attack by the prepared [¹⁸F]fluoride to yield the desired ¹⁸F-labeled product after subsequent deprotection and purification steps. figshare.comacs.orgnih.gov Another approach was used for the synthesis of anti-2-[¹⁸F]FACPC, where a cyclic sulfamidate served as the labeling precursor for the reaction with no-carrier-added [¹⁸F]KF-K₂₂₂. snmjournals.org

Table 1: Selected Examples of ¹⁸F-Fluorocyclopentane PET Tracer Synthesis

| Radiotracer | Precursor Type | Radiochemical Yield (decay-corrected) | Reference |

|---|---|---|---|

| trans-1-Amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic acid ([¹⁸F]5) | Triflate | 1.3% | figshare.comacs.orgnih.gov |

| anti-2-[¹⁸F]FACPC | Cyclic Sulfamidate | 25% | nih.gov |

The choice of solvent and reaction temperature is critical. High-boiling point, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction, which may require heating to proceed at an acceptable rate. nih.gov

Challenges in Radiosynthesis and Byproduct Formation

A primary challenge is the inherent competition between the desired nucleophilic substitution (Sₙ2) and elimination (E2) side reactions. ucla.edu Precursors for this compound involve a leaving group on a secondary carbon, which is susceptible to elimination, especially under the high temperatures often required to drive the fluorination reaction. ucla.edu This leads to the formation of undesired olefinic byproducts. For instance, during the development of a synthetic route to trans-3,4-dithis compound-1-carboxylic acid derivatives, numerous attempts to fluorinate a cyclopentyl triflate precursor were unsuccessful, yielding primarily olefinic byproducts from the elimination of the triflate group. acs.org

Low radiochemical yields are a significant and common issue. The synthesis of the racemic mixture of (3R,4R)-1-amino-3-fluoro-4-(fluoro-¹⁸F)cyclopentane-1-carboxylic acid and its enantiomer, for example, resulted in a decay-corrected radiochemical yield of only 1.3%. figshare.comacs.orgnih.gov Such low yields can make the production of sufficient radioactivity for imaging studies difficult and inefficient.

Conformational Analysis and Dynamics of Fluorocyclopentane

Theoretical Frameworks for Conformational Energetics

The spatial arrangement of atoms in fluorocyclopentane is not static; the molecule undergoes rapid conformational changes. Understanding the energy associated with these different shapes is crucial and is achieved through various computational chemistry techniques. These theoretical frameworks allow for the detailed exploration of the molecule's potential energy surface, which maps the energy of the molecule as a function of its atomic coordinates. libretexts.org

Ab Initio Calculations (e.g., MP2, DFT/B3LYP)

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for studying the conformations of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), particularly with the B3LYP functional, have been extensively used. researchgate.netmdpi.com

These calculations, often employing basis sets like 6-311+G**, are used to predict the stability of different conformations. rsc.org Studies have shown that both MP2 and DFT/B3LYP methods predict that the most stable form of this compound is a twisted (C₁) conformation. nih.gov The envelope forms, which have higher symmetry (Cₛ), are predicted to be transition states or saddle points on the potential energy surface, not energy minima. rsc.orgnih.gov For example, MP2 calculations have placed the axial and equatorial envelope forms at higher energies than the stable twisted conformer. nih.gov DFT calculations using the B3LYP method yield similar findings. nih.gov The choice of computational method can have a minor influence on the results, with methods like M06-2X often showing strong correlation with MP2 results. rsc.org

Pseudorotational Potential Energy Calculations (e.g., CNDO/2 Method)

The dynamic nature of the five-membered ring in this compound is best described by the concept of pseudorotation. uobabylon.edu.iq This process involves the out-of-plane puckering of the ring moving around the ring in a wave-like motion, allowing the molecule to interconvert between various envelope and twist forms without passing through a high-energy planar state. rsc.orguobabylon.edu.iq

The potential energy surface of this pseudorotation can be modeled to understand the energy barriers between different conformations. rsc.orgrsc.org Early computational studies employed semi-empirical methods like the Complete Neglect of Differential Overlap (CNDO/2) to calculate this potential energy. rsc.orgresearchgate.net While less accurate than modern ab initio methods, CNDO/2 calculations were significant in early attempts to model the conformational landscape, suggesting that an envelope-equatorial conformer was the most stable form. rsc.org

Molecular Mechanics and Hybrid Quantum Mechanical Approaches

Molecular mechanics (MM) offers a computationally efficient alternative to quantum mechanical calculations for conformational analysis. iupac.orgucsb.edu MM methods use classical physics principles and force fields (like MMFF) to calculate the energy of a molecule based on bond lengths, angles, and torsional strains. researchgate.netyoutube.com This approach is particularly useful for scanning a large number of potential conformations to identify low-energy structures. ucsb.edu

For greater accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These methods treat the chemically significant part of the molecule (like the C-F bond and adjacent atoms) with a high level of quantum mechanical theory, while the rest of the molecule is handled by the faster molecular mechanics methods. This approach balances computational cost with accuracy, providing reliable insights into the conformational behavior of complex molecules.

Identification and Characterization of Dominant Conformers and Energy Minima

The puckering of the this compound ring is essential to relieve the torsional strain that would exist in a planar structure. uobabylon.edu.iqmasterorganicchemistry.com This leads to two primary symmetrical conformations: the envelope and the twist.

Envelope (E) and Twisted (T) Ring Conformations

In the envelope (E) conformation, which has Cₛ symmetry, four of the carbon atoms lie in a single plane, while the fifth is puckered out of the plane. rsc.org The twist (T) conformation has C₂ symmetry, with three adjacent atoms in one plane and the other two on opposite sides of it. rsc.org These two forms are the extreme points on the pseudorotational pathway. rsc.org

While early studies suggested a single stable envelope conformer, more advanced calculations have revealed a more complex picture. rsc.org High-level ab initio and DFT calculations consistently identify a twisted C₁ conformation as the exclusive energy minimum. nih.gov The envelope forms are not stable minima but are instead first-order saddle points, representing transition states between different twisted forms. rsc.orgnih.gov

Stability Preference of Pseudo-Axial vs. Pseudo-Equatorial Fluorine Conformers

A central point of investigation is the preferred orientation of the fluorine atom—whether it is more stable in a pseudo-axial or pseudo-equatorial position. The fluorine atom's high electronegativity creates stabilizing and destabilizing interactions that influence this preference. researchgate.net

Contrary to what might be expected based on steric hindrance, computational studies have shown a preference for the fluorine atom to occupy a pseudo-axial position. rsc.org An analysis using MP2 and DFT (B3LYP and M06-2X) methods found that the envelope conformation with a pseudo-axial fluorine (E₁) is significantly more stable—by 1.33–1.59 kcal/mol—than the corresponding pseudo-equatorial (¹E) form. rsc.org This preference for the axial position is a key feature governing the conformational landscape of this compound. rsc.org This stabilization of the pseudo-axial conformer is attributed to factors including favorable hyperconjugative interactions. researchgate.net

Table of Energy Differences for this compound Conformers Note: Data derived from MP2 calculations. Energies are relative to the most stable twisted C₁ conformer.

| Conformer | Symmetry | Position of Fluorine | Relative Energy (cm⁻¹) |

| Twisted | C₁ | - | 0 |

| Envelope | Cₛ | Axial | 75 ± 33 |

| Envelope | Cₛ | Equatorial | 683 ± 44 |

| Planar | D₅h | - | ~2500 |

Global Energy Minima Determination and Characterization

The determination of the global energy minimum for this compound has been a subject of evolving scientific understanding. Early investigations, often relying on vibrational spectroscopy and less advanced computational methods like CNDO/2, suggested that the most stable conformer was a single envelope form with the fluorine atom in an equatorial position (¹E). uni.luuni.lu

However, more recent and sophisticated ab initio and Density Functional Theory (DFT) calculations have refined this picture, demonstrating that the landscape is more complex. uni.lunih.gov Current consensus, supported by methods such as MP2 with extensive basis sets (e.g., MP2(full)/6-311+G(2df,2pd)), indicates that the global energy minimum is not an envelope but a twisted C₁ conformer . nih.gov In this arrangement, three adjacent carbon atoms lie in a plane, while the other two are twisted, one above and one below the plane, minimizing torsional strain. uni.lu

The two previously considered envelope forms, one with a pseudo-axial fluorine (E₁) and the other with a pseudo-equatorial fluorine (¹E), are now understood to be first-order saddle points on the potential energy surface, meaning they are transition states rather than stable conformers. uni.lunih.gov Computational studies show the twisted C₁ conformer is more stable than both envelope transition states. nih.gov

| Conformer / Transition State | Symmetry | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|---|

| Twist | C₁ | 0 | 0 | Global Minimum |

| Envelope (Axial F) | Cₛ | 75 ± 33 | ~0.21 | Transition State |

| Envelope (Equatorial F) | Cₛ | 683 ± 44 | ~1.95 | Transition State |

This table presents data from MP2 calculations, showing the relative energies of the key stationary points on the this compound potential energy surface. nih.gov

Conformational Interconversion and Transition State Analysis

The different conformations of this compound are not static but rapidly interconvert at room temperature. This dynamic process, known as pseudorotation, involves puckering motions that travel around the ring, allowing the molecule to transition between its various envelope and twist forms.

Potential Energy Surface Scans for Ring Conversion

Potential energy surface (PES) scans are computational methods used to map the energy of a molecule as its geometry changes. For this compound, these scans trace the pathway of conformational interconversion. The PES reveals an extremely flat energy landscape around the pseudorotational cycle. uni.lu

The interconversion between the two equivalent C₁ twist global minima does not proceed through a planar state but follows a low-energy pseudorotational pathway. This pathway connects the twist minima via the envelope transition states. The molecule transitions from one twist form to the other by passing through the puckered envelope saddle points. uni.lunih.gov

Barriers to Planarity and Pseudorotation

The energy barriers associated with conformational changes provide insight into the flexibility of the ring.

Barrier to Planarity: The energy required to force the this compound ring into a completely planar (D₅ₕ) conformation is substantial. Calculations show that the planar form is significantly higher in energy than the puckered conformers. For instance, the axial-envelope (E₁) transition state is approximately 2442 cm⁻¹ (or ~7.0 kcal/mol) lower in energy than the planar structure, and the equatorial-envelope (¹E) is about 1812 cm⁻¹ (~5.2 kcal/mol) lower. nih.gov This high barrier confirms that the planar structure is not a viable intermediate in the conformational interconversion process.

Barriers to Pseudorotation: The barriers to pseudorotation are the energy differences between the stable twist conformers and the envelope transition states. These barriers are very low, which is consistent with the molecule's high conformational flexibility. uni.lu The pathway through the axial-fluorine envelope (E₁) represents the lower energy barrier, calculated to be approximately 75 ± 33 cm⁻¹ (or ~0.21 kcal/mol). nih.gov The barrier through the equatorial-fluorine envelope (¹E) is considerably higher at 683 ± 44 cm⁻¹ (or ~1.95 kcal/mol). nih.gov An older study using the CNDO/2 method reported a barrier to pseudorotation of 356 cm⁻¹.

| Process | Energy Barrier (cm⁻¹) | Energy Barrier (kcal/mol) | Note |

|---|---|---|---|

| Pseudorotation (via axial-F TS) | ~75 | ~0.21 | The lowest energy pathway for interconversion. |

| Pseudorotation (via equatorial-F TS) | ~683 | ~1.95 | A higher energy interconversion pathway. |

| Planarization (from axial-F TS) | ~2442 | ~7.0 | Energy difference between the E₁ transition state and the planar form. |

This table summarizes the calculated energy barriers for key conformational processes in this compound. nih.gov

Influences on this compound Conformational Preferences

The observed stability of the twist conformer and the preference for pseudo-axial fluorine orientations in lower-energy transition states are dictated by a delicate balance of intramolecular forces arising from the fluorine substituent.

Intramolecular Non-Covalent Interactions (Charge-Dipole, Hyperconjugation, Dipole Minimization)

Several non-covalent interactions are responsible for the conformational preferences in this compound. The high electronegativity of fluorine creates a highly polarized C-F bond, which is central to these effects.

Hyperconjugation: This is a key stabilizing interaction. In conformers where the fluorine atom occupies a pseudo-axial position, the antibonding orbital of the C-F bond (σC-F) can align favorably with adjacent, electron-rich C-H or C-C bonding orbitals (σC-H or σC-C). This alignment allows for electron delocalization, which stabilizes the molecule. This type of σ → σ hyperconjugation is a significant factor driving the preference for pseudo-axial fluorine arrangements. uni.lu

Steric and Electronic Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine introduces both steric and electronic changes that influence the ring's conformation.

Electronic Effects: The dominant influence of fluorine is electronic, stemming from its extreme electronegativity. This polarizes the C-F bond and induces a charge on neighboring atoms, affecting the entire electronic structure of the ring. These electronic effects are the primary drivers behind the stabilizing hyperconjugative interactions and dipole considerations discussed above. Computational studies have found that electronegative substituents on a cyclopentane ring have a general preference for pseudo-axial positions, a trend that is pronounced for fluorine. uni.lu

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the repulsion between their electron clouds when they are forced into close proximity. The fluorine atom is relatively small, with a van der Waals radius that is not drastically larger than that of hydrogen. This means that steric hindrance is often a secondary factor compared to the powerful electronic effects. However, it is not negligible. The preference for a pseudo-axial fluorine is partially attributed to the reduction of unfavorable gauche interactions (steric repulsion between adjacent non-bonded groups) that would be more pronounced in an equatorial position. uni.lu Thus, a combination of favorable electronic interactions and minimized steric strain leads to the observed conformational preferences in this compound.

Comparative Conformational Studies with Related Cyclic Systems (e.g., Five-Membered Rings, Silacyclohexanes)

The conformational landscape of this compound is best understood not in isolation, but in comparison with other cyclic molecules. Such comparative studies illuminate the specific effects of the fluorine substituent and the five-membered ring structure on molecular geometry and dynamics. By examining related five-membered rings and structurally distinct six-membered systems like silacyclohexanes, a clearer picture of the underlying stereoelectronic and steric forces emerges.

Comparison with Other Halogenated Cyclopentanes

The substitution of a hydrogen atom in cyclopentane with a halogen (Fluorine, Chlorine, Bromine, Iodine) introduces a new set of conformational possibilities and energy considerations. While cyclopentane itself undergoes nearly free pseudorotation between its envelope and twist conformers, the introduction of a substituent breaks this degeneracy, leading to distinct energy minima.

Research combining experimental techniques like infrared and Raman spectroscopy with computational methods has been crucial in elucidating these differences. For this compound, studies have shown that the molecule predominantly exists in a single stable conformation, the twisted C1 form. nih.govacs.org The envelope forms, with the fluorine atom in either an axial or equatorial position, are not stable minima but rather represent first-order saddle points on the potential energy surface. nih.govacs.org Specifically, ab initio calculations predict the twisted C1 conformer to be the most stable form. nih.govacs.org The envelope forms with axial and equatorial fluorine are higher in energy. nih.govacs.org

In contrast, studies on chlorocyclopentane and bromocyclopentane also reveal a complex conformational landscape. Like this compound, these molecules exhibit puckered conformations, and the debate between envelope and twist forms as the ground state has been a subject of extensive research. aip.org The larger size of chlorine and bromine atoms compared to fluorine influences the steric interactions within the ring, affecting the puckering amplitude and the relative energies of the different conformers. The preference for a specific conformer is a delicate balance of steric hindrance and electronic effects, such as hyperconjugation, which can be influenced by the electronegativity of the halogen.

| Compound | Most Stable Conformer | Notes on Conformational Dynamics |

|---|---|---|

| Cyclopentane | Continuous pseudorotation between envelope and twist forms | Very low barrier to interconversion, effectively non-rigid. |

| This compound | Twisted (C1) nih.govacs.org | Envelope forms are transition states (saddle points). The pseudo-axial fluorine conformation is stabilized by hyperconjugation. nih.gov |

| Chlorocyclopentane | Twisted conformers are generally more stable | Conformational analysis has been performed to understand its structure. aip.org |

| Bromocyclopentane | Twisted conformers are generally more stable | Subject of vibrational spectra studies to determine conformational preferences. aip.org |

Comparison with Silacyclohexanes

A comparison between the five-membered carbocyclic this compound and six-membered heterocyclic silacyclohexanes reveals significant differences in conformational behavior, driven by changes in ring size, bond lengths, and the nature of the heteroatom. nih.govnih.gov

Silacyclohexane, the silicon analogue of cyclohexane, predominantly adopts a chair conformation, but it is more flattened at the silicon end and more puckered at the opposite C4 carbon compared to cyclohexane. acs.org The introduction of a silicon atom alters the ring's geometry due to the longer Si-C bonds (~1.87 Å) compared to C-C bonds (~1.54 Å). vulcanchem.com

The conformational preferences for substituents on silacyclohexane rings are markedly different from those on cyclohexanes and, by extension, from the dynamics within a five-membered ring like this compound. nih.gov In silacyclohexanes, the role of steric effects is diminished, while electrostatic and stereoelectronic effects become more dominant in determining substituent orientation (axial vs. equatorial). nih.govnih.gov For instance, unlike in cyclohexane where a methyl group strongly prefers the equatorial position, a 1-methyl group on silacyclohexane shows a slight preference for the axial position. acs.org This is attributed to more favorable nonbonded interactions in the axial conformation. acs.org

Furthermore, when electronegative substituents are attached to the silicon atom in a silacyclohexane ring, there can be a strong preference for the axial position, a phenomenon that is the reverse of what is typically observed in cyclohexanes. nih.gov This is often explained by hyperconjugation and other stereoelectronic interactions. In some cases, particularly with halogen substituents on the silicon, the boat conformer can become a stable local minimum due to intramolecular coordination. nih.gov This contrasts sharply with the pseudorotational circuit of this compound, where the energy landscape is defined by the interconversion between various twist and envelope forms. nih.govbeilstein-journals.orgnih.gov

| System | Ring Size | Primary Conformation | Key Conformational Drivers |

|---|---|---|---|

| This compound | Five-membered | Twisted (C1) | Ring strain, torsional strain, hyperconjugation stabilizing the pseudo-axial fluorine. |

| Silacyclohexane | Six-membered | Flattened Chair | Longer Si-C bonds, reduced steric effects, dominant electrostatic and stereoelectronic effects. nih.govacs.org |

Reaction Mechanisms and Chemical Reactivity of Fluorocyclopentane

Substitution Reactions of the Fluorine Atom in Fluorocyclopentane

The primary mode of reaction for this compound involves the substitution of the fluorine atom, which acts as a leaving group. These reactions are influenced by the strength of the nucleophile, the reaction conditions, and the inherent stability of the C-F bond.

The substitution of the fluorine atom in this compound can be achieved using strong nucleophiles, such as those derived from alkali metals and organometallic compounds. Organolithium (RLi) and Grignard (RMgX) reagents are powerful nucleophiles due to the highly polar nature of their carbon-metal bonds, which imparts significant carbanionic character to the organic group. numberanalytics.comlibretexts.orgwikipedia.org These reagents can, in principle, displace the fluoride ion from this compound.

However, the high bond dissociation energy of the C-F bond makes this a challenging transformation. The formation of Grignard reagents from fluoroalkanes is generally not favored, with chlorides, bromides, and iodides being the preferred starting materials. libretexts.orgnih.gov Despite this, the C-F bond can be activated under certain conditions. Transition-metal-free cross-coupling reactions of polyfluoroarenes with Grignard reagents have been reported, suggesting that such pathways, while difficult, are not impossible. d-nb.info Similarly, organolithium reagents are known to participate in S_N2-type reactions with alkyl halides, though the high basicity of these reagents can lead to competing elimination reactions. wikipedia.org The reaction of fluoroalkanes with low-valent Mg-Mg species has also been shown to generate reactive organomagnesium reagents, opening a pathway for subsequent C-F bond functionalization.

As a secondary alkyl halide, this compound's substitution reactions can theoretically proceed via two primary mechanisms: the unimolecular nucleophilic substitution (S_N1) or the bimolecular nucleophilic substitution (S_N2). sydney.edu.aupressbooks.pub

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). youtube.comuobasrah.edu.iq This leads to an inversion of the stereochemical configuration at the carbon center. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. For this compound, this pathway is hindered by the steric bulk of the cyclopentane ring, which can impede the approach of the nucleophile.

The S_N1 mechanism is a two-step process. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. youtube.comreddit.com The nucleophile then attacks the carbocation in the second step. This pathway is favored for substrates that can form stable carbocations (tertiary > secondary). masterorganicchemistry.com While a secondary carbocation is more stable than a primary one, the high energy required to break the strong C-F bond makes the initial dissociation step for this compound energetically unfavorable. numberanalytics.com

The choice between S_N1 and S_N2 is therefore a delicate balance. Strong, unhindered nucleophiles and polar aprotic solvents tend to favor the S_N2 pathway, whereas weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the S_N1 pathway. libretexts.org For this compound, the S_N2 mechanism is generally considered more likely, especially with strong nucleophiles, although the reaction rates are typically slow compared to other halocyclopentanes. sydney.edu.au

| Feature | S_N1 Mechanism | S_N2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |

Nucleophilic Substitution Reactions with Alkali Metals and Organometallic Compounds

Oxidation and Reduction Reactions of this compound Derivatives

While the direct oxidation and reduction of the this compound parent molecule are not extensively documented, the transformations of its functionalized derivatives, particularly fluorinated cyclopentanols and cyclopentanones, are well-established synthetic procedures.

Fluorinated cyclopentanones and cyclopentanols are important synthetic intermediates. Their preparation often involves the oxidation and reduction of corresponding fluorinated precursors.

Oxidation to Fluorinated Cyclopentanones: The oxidation of a fluorinated cyclopentanol derivative to a fluorinated cyclopentanone is a common transformation. For example, racemic trans-2-fluorocyclopentan-1-ol can be subjected to Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, to produce 2-fluorocyclopentanone in good yields. arkat-usa.orgarkat-usa.org General oxidation of this compound derivatives to form fluorinated cyclopentanones can also be accomplished using stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction to Fluorinated Cyclopentanols: The reduction of fluorinated cyclopentanones provides access to fluorinated cyclopentanol derivatives. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent. The reduction of 2-fluorocyclopentanone with sodium borohydride (NaBH₄) in methanol at 0°C yields cis-2-fluorocyclopentan-1-ol. arkat-usa.orgirbis-nbuv.gov.ua Another method uses K-selectride in anhydrous tetrahydrofuran (THF) for the same transformation, although this may result in a mixture containing the trans-isomer. arkat-usa.org

| Reaction Type | Starting Material | Reagent(s) | Product |

| Oxidation | trans-2-Fluorocyclopentan-1-ol | Oxalyl chloride, DMSO, Triethylamine | 2-Fluorocyclopentanone |

| Reduction | 2-Fluorocyclopentanone | Sodium Borohydride (NaBH₄), Methanol | cis-2-Fluorocyclopentan-1-ol |

| Reduction | 2-Fluorocyclopentanone | K-Selectride, Tetrahydrofuran (THF) | cis-2-Fluorocyclopentan-1-ol |

Catalytic aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is a key area of green chemistry research. nih.govlumblab.orgwisc.edu While direct catalytic aerobic oxidation of this compound is not well-documented, related studies on the oxidation of cyclopentane using fluorinated catalysts provide valuable insights.

Research has shown that N-hydroxyphthalimide (NHPI) derivatives are effective catalysts for the aerobic oxidation of hydrocarbons. ekb.eg The introduction of fluorine atoms into the NHPI catalyst, such as in 3,4,5,6-tetrafluoro-N-hydroxyphthalimide (F₄-NHPI), has been found to enhance catalytic efficiency in the oxidation of cycloalkanes like cyclopentane. ekb.eg These reactions, typically co-catalyzed by metal salts like Co(OAc)₂, yield products such as cyclopentanol and cyclopentanone. The increased catalytic activity of the fluorinated NHPI derivatives is attributed to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the catalytically active N-oxy radical species. ekb.eg These findings suggest a potential, though unexplored, avenue for the development of systems for the aerobic oxidation of fluorinated substrates themselves.

Formation of Fluorinated Cyclopentanones and Cyclopentanol Derivatives

Interaction Studies with Electrophiles and Nucleophiles

The interaction of this compound with electrophiles and nucleophiles is central to its chemical reactivity.

Interaction with Nucleophiles: As established, the primary site for nucleophilic attack on this compound is the carbon atom bonded to the fluorine. sydney.edu.au This is due to the strong inductive electron-withdrawing effect of the fluorine atom, which polarizes the C-F bond and imparts a partial positive charge (δ+) on the carbon, making it electrophilic. sydney.edu.au The reactivity towards nucleophiles is generally lower than for other halocyclopentanes due to the strength of the C-F bond. numberanalytics.com

Interaction with Electrophiles: this compound itself is not particularly reactive towards electrophiles. Electrophiles are electron-seeking species and would be repelled by the partial positive charge on the carbon atom of the C-F bond. The fluorine atom's lone pairs are held tightly due to its high electronegativity, making them poor Lewis basic sites.

However, the fluorine atom can significantly influence the reactivity of other functional groups within a molecule. In a derivative such as 3-fluorocyclopentane-1-carbaldehyde, the electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the distant aldehyde carbon. This makes the aldehyde group more susceptible to nucleophilic addition reactions, for instance, with Grignard reagents or hydrides. This demonstrates that while direct electrophilic attack on the this compound moiety is uncommon, its electronic influence can modulate the reactivity of other parts of a molecule towards both electrophiles and nucleophiles.

Impact of Fluorine on the Overall Molecular Reactivity and Stability of Cyclopentane Systems

The conformational preference of this compound has been a subject of detailed study. Unlike the more rigid chair conformation of cyclohexane, cyclopentane and its derivatives are in a constant state of dynamic motion known as pseudorotation. The presence of a fluorine substituent influences this pseudorotation, leading to certain preferred conformations. Computational and spectroscopic studies have identified various low-energy conformations for this compound, including envelope and twist forms. mdpi.comosti.govbrandeis.edu In these conformations, the fluorine atom can occupy either a pseudo-axial or a pseudo-equatorial position. Advanced computational models suggest that the most stable form is a twisted C1 conformer. osti.govbrandeis.edu Some studies indicate that a pseudo-axial orientation of the fluorine atom is more stable than a pseudo-equatorial one by approximately 1.33–1.59 kcal/mol, a preference attributed to the reduction of gauche interactions and the influence of hyperconjugation. nih.gov

This conformational preference is largely governed by stereoelectronic effects, most notably the gauche effect. The gauche effect, in this context, refers to the tendency for a conformation to be stable when the fluorine atom is gauche (at a 60° dihedral angle) to a neighboring electron-withdrawing group or a C-H bond. This stabilization arises from hyperconjugation, which involves the donation of electron density from a σ C-H bonding orbital into the antibonding σ* orbital of the C-F bond (σC-H → σ*C-F). mdpi.comosti.govosti.gov This interaction is maximized in specific puckered conformations of the cyclopentane ring, thereby stabilizing them.

The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, imparts considerable thermodynamic stability to the this compound molecule. sci-hub.se This high bond energy makes the fluorine substituent resistant to metabolic transformations, a property often exploited in medicinal chemistry. sci-hub.sercsb.org The electron-withdrawing nature of fluorine also deactivates the molecule towards certain reactions, for example, by reducing its susceptibility to radical reactions and oxidation compared to unsubstituted cyclopentane. nih.gov

Furthermore, the introduction of fluorine can influence the acidity and basicity of nearby functional groups through its inductive effect. acs.org This can have a profound impact on the reactivity of this compound derivatives in various chemical and biochemical reactions. The table below summarizes key parameters related to the structure and stability of this compound.

| Parameter | Value/Description | Source(s) |

| Most Stable Conformer | Twisted C1 | osti.govbrandeis.edu |

| Energy Difference (Pseudo-axial vs. Pseudo-equatorial F) | Pseudo-axial is more stable by 1.33–1.59 kcal/mol | nih.gov |

| Key Stabilizing Effects | Gauche effect, Hyperconjugation (σC-H → σ*C-F) | mdpi.comosti.govosti.gov |

| C-F Bond Energy | ~441 kJ/mol | rcsb.org |

Mechanism-Based Inactivation Studies Involving this compound Derivatives

This compound derivatives have been instrumental in the design of mechanism-based inactivators of various enzymes, particularly those dependent on pyridoxal 5'-phosphate (PLP). These inactivators are designed to be processed by the target enzyme as if they were the natural substrate, but are converted into a reactive species within the active site that leads to irreversible inhibition.

A prominent example of a this compound-based mechanism-based inactivator is (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) . This compound has been shown to be a potent inactivator of both γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). mdpi.combrandeis.edu GABA-AT is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA, making it a target for anticonvulsant therapies. nih.govnih.gov OAT is overexpressed in certain cancers, such as hepatocellular carcinoma (HCC), and its inactivation presents a potential therapeutic strategy. mdpi.comosti.gov

The inactivation of both GABA-AT and OAT by FCP proceeds through a sophisticated pathway known as the enamine mechanism . mdpi.comnih.govacs.orgresearchgate.net The process begins with the formation of a Schiff base (an external aldimine) between the amino group of FCP and the PLP cofactor in the enzyme's active site. nih.govresearchgate.net This is followed by a stereospecific deprotonation and subsequent elimination of a fluoride ion, which generates a reactive conjugated imine intermediate. nih.govresearchgate.net This reactive species then partakes in a transimination reaction with a key lysine residue in the active site (Lys329 in GABA-AT and Lys292 in OAT), releasing a reactive enamine. mdpi.comakavatx.com The enamine then attacks the PLP-lysine imine, forming a stable, covalent ternary adduct that irreversibly inactivates the enzyme. brandeis.edunih.govresearchgate.netosti.govnih.gov

The table below summarizes the kinetic parameters for the inactivation of GABA-AT and OAT by FCP and a related cyclopentene derivative.

| Compound | Enzyme | kinact (min-1) | KI (mM) | kinact/KI (M-1s-1) | Source(s) |

| (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) | GABA-AT | 0.14 ± 0.01 | 0.17 ± 0.03 | 13.7 | mdpi.com |

| (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) | hOAT | 0.13 ± 0.01 | 0.81 ± 0.15 | 2.7 | mdpi.com |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | GABA-AT | 0.23 ± 0.01 | 0.04 ± 0.01 | 316.7 | mdpi.com |

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid | hOAT | 0.20 ± 0.01 | 0.13 ± 0.02 | 25.6 | mdpi.com |

X-ray crystallography has been an indispensable tool in elucidating the precise mechanisms of enzyme inactivation by this compound derivatives. Initially, the inactivation of GABA-AT by FCP was proposed to occur via a Michael addition mechanism based on chemical and radiolabeling studies. nih.govacs.org However, the crystal structure of pig liver GABA-AT in complex with FCP unequivocally demonstrated the formation of a ternary adduct consistent with the enamine mechanism. nih.govacs.org This finding was a landmark example of how structural biology can correct and refine mechanistic proposals derived from purely chemical methods.

Similarly, the crystal structure of human OAT inactivated by FCP revealed a similar ternary adduct in its active site, confirming that the enamine mechanism is also operative in this enzyme. brandeis.eduosti.govnih.gov The crystallographic data provided a detailed, atomic-level view of the covalent linkages between the inactivator, the PLP cofactor, and the catalytic lysine residue (Lys292). osti.gov These structures have been crucial for understanding the stereochemistry of the inactivation process and the specific interactions within the active site that facilitate the reaction.

Furthermore, crystallography has been vital in understanding the basis for the selective inactivation of target enzymes over other PLP-dependent enzymes. For example, the crystal structure of aspartate aminotransferase (Asp-AT), an off-target enzyme, in complex with FCP showed that FCP acts as a substrate rather than an inactivator. brandeis.edunih.gov In Asp-AT, the reactive intermediate is hydrolyzed before it can form the inactivating covalent adduct. osti.gov This structural insight is invaluable for the rational design of more selective and potent mechanism-based inactivators.

Crystallographic studies of OAT in complex with other, more complex fluorinated cyclopentane derivatives, such as (1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid, have revealed novel inactivation mechanisms involving the elimination of a fluoride ion followed by conjugate addition. nih.gov These structures provide a detailed roadmap of the intricate chemical transformations that occur within the enzyme's active site, guiding future drug discovery efforts.

Advanced Spectroscopic and Analytical Characterization of Fluorocyclopentane

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and conformational landscape of fluorocyclopentane.

Infrared (IR) spectroscopy of this compound has been crucial in understanding its conformational preferences. Studies have been conducted on the gaseous, liquid, and solid phases, as well as in liquid xenon solutions at low temperatures. genomirx.comslideshare.net Early investigations suggested the possibility of two stable conformers, an axial and an equatorial form, based on the observation of a doublet for the C-F stretching vibration. fishersci.com However, more recent and comprehensive studies, combining IR spectroscopy with ab initio calculations, have concluded that this compound predominantly exists as a single stable conformer. genomirx.comslideshare.net

A complete vibrational assignment for the fundamental modes of the twisted C₁ conformer has been proposed, supported by normal coordinate calculations. genomirx.comslideshare.net

Raman spectroscopy complements IR spectroscopy in the vibrational analysis of this compound. The Raman spectra of liquid and solid this compound have been recorded to provide a comprehensive assignment of its vibrational modes. genomirx.comslideshare.net Similar to the IR data, the Raman spectra are consistent with the presence of only one stable conformer, the twisted C₁ form, as no doubling of skeletal mode peaks is observed. genomirx.comfishersci.com

The skeletal fundamentals have been assigned based on both IR and Raman data. fishersci.comcenmed.com For instance, a shift at 932 cm⁻¹ is assigned to a key skeletal vibration, while peaks at 832, 700, and 525 cm⁻¹ are attributed to in-plane ring deformations. fishersci.com The combination of IR and Raman data allows for a more complete and reliable vibrational assignment for the molecule. genomirx.com

Table 1: Selected Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

|---|---|---|---|

| 932 | Raman | Skeletal Vibration | fishersci.com |

| 832 | IR/Raman | In-plane Ring Deformation | fishersci.com |

| 700 | IR/Raman | In-plane Ring Deformation | fishersci.com |

| 525 | IR/Raman | In-plane Ring Deformation | fishersci.com |

| 207 | IR | Radial Mode | fishersci.com |

| 59 | IR | Pseudorotational Mode | fishersci.comcenmed.com |

Infrared (IR) Spectroscopy for Skeletal Vibrations and Conformational Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is indispensable for the detailed structural elucidation of fluorinated organic compounds like this compound.

¹H and ¹⁹F NMR spectroscopy are primary tools for confirming the structure of this compound. In ¹H NMR, the spectrum would show signals for the methine proton attached to the fluorine-bearing carbon (CHF) and the methylene protons (CH₂) of the cyclopentane ring. The signal for the CHF proton would be split into a doublet of multiplets due to coupling with the adjacent fluorine atom (geminal ²JHF coupling) and the neighboring protons.

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes the probability of peak overlap. thermofisher.comhuji.ac.il For this compound, the ¹⁹F spectrum would display a single signal, as there is only one type of fluorine atom in the molecule. This signal would be split into a multiplet due to coupling with the geminal proton (²JHF) and the vicinal protons on the adjacent carbon atoms (³JHF). The large magnitude of H-F coupling constants provides significant structural information. thermofisher.com While specific high-resolution spectral data for this compound is not detailed in readily available literature, the chemical shift for secondary alkyl fluorides typically falls within the range of +140 to +250 ppm relative to CFCl₃. ucsb.edu

While this compound itself is an achiral molecule, NMR techniques for chiral analysis are highly relevant for its chiral derivatives. The enantiomeric purity of chiral molecules, such as trans-2-fluorocyclopentan-1-ol, can be determined using NMR by derivatization with a chiral derivatizing agent (CDA). A common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). arkat-usa.org The reaction of a racemic alcohol with a single enantiomer of Mosher's acid chloride produces a mixture of diastereomeric esters. These diastereomers are distinguishable in the NMR spectrum, particularly in ¹⁹F NMR, where the trifluoromethyl (CF₃) group of the Mosher's ester provides a well-resolved signal for each diastereomer, allowing for quantification of the enantiomeric excess. arkat-usa.org

Lanthanide Induced Shift (LIS) reagents are paramagnetic complexes, typically of europium or praseodymium, that can be used for structural and conformational analysis. slideshare.netsemanticscholar.org These reagents act as Lewis acids and can reversibly coordinate to Lewis basic sites in a substrate molecule, such as the lone pair electrons on the fluorine atom of this compound. semanticscholar.orgru.nl This coordination induces large changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle to the paramagnetic metal center. slideshare.net By analyzing the induced shifts (LIS), detailed information about the molecule's conformation in solution can be deduced. While complexation with the LIS reagent could potentially alter the conformational equilibrium, it remains a valuable technique for resolving overlapping signals and providing structural insights. slideshare.netumich.edu

1H and 19F NMR for Structural Elucidation and Stereochemistry Confirmation

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then fragments in a characteristic manner. chemguide.co.uk

For this compound (C₅H₉F, molecular weight 88.12 g/mol ), the mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 88. nih.gov Key fragmentation pathways for cyclic alkanes and haloalkanes would likely be observed:

Loss of a hydrogen fluoride (HF): A prominent peak would be expected at m/z 68, corresponding to the loss of HF (mass = 20) from the molecular ion, resulting in a cyclopentene radical cation [C₅H₈]⁺˙.

Ring Cleavage: Similar to cyclopentane, the this compound molecular ion can undergo ring-opening followed by the elimination of a neutral molecule like ethene (C₂H₄, mass = 28). docbrown.info This would lead to a fragment ion [C₃H₅F]⁺˙ at m/z 61.

Loss of other fragments: Other significant peaks would correspond to smaller fragments resulting from further bond cleavages, such as the loss of alkyl radicals.

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the molecule's identity and structure. chemguide.co.ukyoutube.com

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for isolating this compound derivatives and assessing their purity. High-Performance Liquid Chromatography (HPLC) is the most prominent of these methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of synthesized this compound derivatives. sepscience.comgoogle.com Purity is typically assessed using reverse-phase HPLC, often with a C18 column. purdue.edu The mobile phase commonly consists of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com The purity of final products for biological studies is generally expected to be greater than 95%, as determined by HPLC analysis. mdpi.com

Beyond purity, HPLC is the dominant method for determining the enantiomeric excess (ee) of chiral compounds. nih.govheraldopenaccess.us This is achieved through chiral HPLC, which uses a chiral stationary phase (CSP) to separate the enantiomers of a racemic or enantioenriched mixture. uma.es The separated enantiomers are detected by a non-specific detector, such as a UV detector, and the ratio of their peak areas allows for the precise calculation of the enantiomeric excess. heraldopenaccess.us While qualitative identification typically requires pure enantiomer standards, this method is the standard for quantifying the enantiomeric composition of chiral this compound derivatives. uma.es For instance, after a synthesis designed to be stereochemically controlled, chiral HPLC analysis is the definitive step to verify the enantiomeric excess.

Table 2: Typical HPLC Conditions for Purity Analysis of this compound Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Agilent 1260 series | mdpi.com |

| Column | Phenomenex Kintex C-18 (50 × 2.1 mm, 2.6 µm) | mdpi.com |

| Mobile Phase | 5–100% acetonitrile/water with 0.05% TFA | mdpi.com |

| Flow Rate | 0.9 mL/min | mdpi.com |

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are invaluable for analyzing complex mixtures and isomers.

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique combines gas chromatography for separation with infrared spectroscopy for detection and identification. chromatographytoday.comalwsci.com GC-IR is particularly powerful for differentiating positional isomers, which can be challenging for mass spectrometry-based methods alone. For fluorinated compounds, such as isomers of this compound, the GC would first separate the isomers based on their boiling points and interactions with the stationary phase. chromatographytoday.com The eluted compounds are then analyzed by an IR detector, often after being deposited as a solid phase on a cooled zinc selenide disc, which yields high-resolution spectra. spectra-analysis.com Since positional isomers exhibit unique IR spectra (fingerprint region), this technique allows for their unambiguous identification. spectra-analysis.com This is critical as different isomers can have vastly different chemical and biological properties.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly links an HPLC separation system with an NMR spectrometer. mdpi.com This powerful combination allows for the separation of components in a mixture followed by the acquisition of detailed structural information from NMR for each component without the need for prior isolation. mdpi.com For mixtures containing this compound derivatives, LC-NMR could provide ¹H, ¹³C, and, crucially, ¹⁹F NMR spectra for each separated peak. The technique can be operated in different modes, including on-flow (for strong signals), stop-flow (for weaker signals requiring longer acquisition times), and offline (where peaks are collected onto a solid-phase extraction cartridge for later analysis). mdpi.com This enables the full structural elucidation of analytes, including isomers, in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess

X-ray Crystallography for Absolute and Relative Stereochemistry Determination